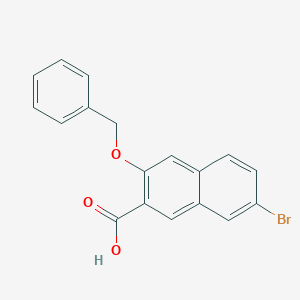
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C18H13BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both benzyloxy and bromo substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method involves the bromination of 3-benzyloxy-naphthalene, followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and bromo substituents can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyloxy-7-chloro-naphthalene-2-carboxylic acid
- 3-Benzyloxy-7-iodo-naphthalene-2-carboxylic acid
- 3-Benzyloxy-7-fluoro-naphthalene-2-carboxylic acid
Uniqueness
3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also affects the compound’s electronic properties, making it distinct from its chloro, iodo, and fluoro counterparts.
Propriétés
Formule moléculaire |
C18H13BrO3 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
7-bromo-3-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13BrO3/c19-15-7-6-13-10-17(16(18(20)21)9-14(13)8-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
Clé InChI |
BOAOKYPHSCMSEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
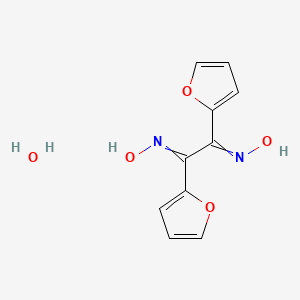
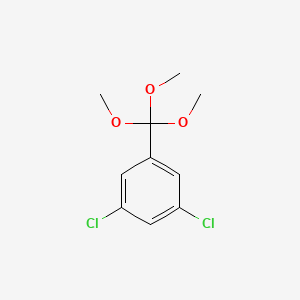
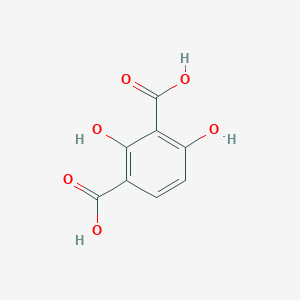
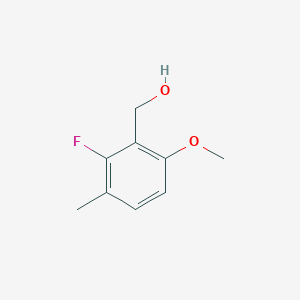
![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)

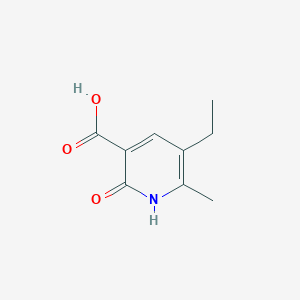
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
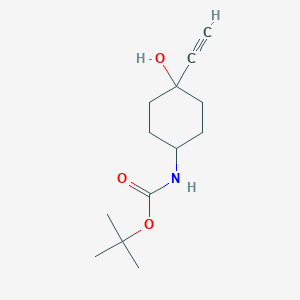
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
